4-Cyanobenzaldehyde oxime
Description
Significance in Contemporary Organic Chemistry
The importance of 4-cyanobenzaldehyde (B52832) oxime in modern organic chemistry stems from its utility as a versatile intermediate. It plays a role in the synthesis of more complex molecules, including oxime ethers, which are scaffolds for compounds with a range of biological activities. misuratau.edu.lybohrium.com
Recent research highlights its application in advanced materials and green chemistry. For instance, it is a key component in the development of novel adsorbents for environmental remediation. A functionalized polyethyleneimine adsorbent, prepared using 4-cyanobenzaldehyde, has been developed for the efficient and selective extraction of uranium from aqueous solutions. mdpi.com In this application, the aldehyde is used to create a polymer that is subsequently converted to an amidoxime, which chelates uranium. mdpi.com
Furthermore, innovative and safer synthesis routes for this class of compounds are a focus of contemporary research. One notable method involves a one-pot electrochemical system where 4-cyanobenzaldehyde oxime is produced from the electrocatalytic reduction of nitrogen oxides coupled with 4-cyanobenzaldehyde. researchgate.net This process achieves a high selectivity of 93% and avoids the use of explosive hydroxylamine (B1172632), representing a significant advancement in green and safe synthesis. researchgate.net The resulting oxime can be directly converted to the corresponding oxime ether in the same pot, demonstrating an efficient tandem reaction. misuratau.edu.lyresearchgate.net
The compound is also used as a reagent in the synthesis of highly specific chemical probes. Notably, it is a starting material for BAZ2-ICR, a chemical probe that targets the bromo domains of the proteins BAZ2A and BAZ2B, which are involved in gene regulation. chemicalbook.com
Table 1: Physicochemical and Spectral Properties of (Z)-4-Cyanobenzaldehyde Oxime
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | guidechem.com |
| Molecular Weight | 146.15 g/mol | guidechem.com |
| Appearance | White powder | misuratau.edu.ly |
| Yield (Synthesis) | 86% | rsc.org |
| ¹H NMR (500 MHz, CDCl₃) | δ: 8.14 (s, 1H), 7.71 (s, OH), 7.69 (m, 4H) ppm | rsc.org |
Overview of Aromatic Oxime Chemistry
Aromatic oximes are a class of organic compounds that contain the oxime functional group (>C=N-OH) where the carbon atom is part of an aromatic system. These compounds are pivotal in many areas of chemistry, from organic synthesis to coordination chemistry and materials science. rsc.org
The synthesis of oximes is typically a straightforward process involving the condensation reaction between an aldehyde or a ketone and hydroxylamine. rsc.orgorientjchem.org This reaction is often carried out using hydroxylamine hydrochloride, with a base like sodium acetate (B1210297) to neutralize the HCl formed. nih.gov Aromatic oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. rsc.org
Aromatic oximes are stable and serve as valuable intermediates for various chemical transformations. Key reactions include:
Alkylation: The hydroxyl group of the oxime can be alkylated to form oxime ethers (>C=N-OR), a class of compounds with significant biological and pharmaceutical properties. misuratau.edu.lybohrium.comacs.org
Dehydration: Aldoximes can be dehydrated to yield the corresponding nitriles (-C≡N). This transformation is an important method for nitrile synthesis. google.com
Beckmann Rearrangement: In the presence of an acid catalyst, ketoximes can undergo a rearrangement to form N-substituted amides. This is one of the most classic and important reactions of oximes. acs.org
Coordination Chemistry: The oxime group can act as a ligand, coordinating with various metal ions to form stable metal complexes. Phenolic and pyridyl oximes are particularly noted for generating diverse transition metal complexes. rsc.org
Cycloaddition Reactions: Oximes are used as precursors in 1,3-dipolar cycloaddition reactions to synthesize various heterocyclic compounds. misuratau.edu.ly
Radical Reactions: Under thermal or photochemical conditions, the N–O bond of an oxime can fragment to form iminyl radicals, which are valuable intermediates in organic synthesis. rsc.org
Metathesis: Recent studies have shown that aromatic oxime-ethers can undergo an acid-catalyzed metathesis reaction, highlighting their role in dynamic covalent chemistry for creating adaptable networks. rsc.org
Table 2: General Reactions in Aromatic Oxime Chemistry
| Reaction Type | Reactant | Product | Significance |
| Oximation | Aromatic Aldehyde/Ketone + Hydroxylamine | Aromatic Oxime | Primary synthesis route for oximes. rsc.orgorientjchem.org |
| O-Alkylation | Aromatic Oxime + Alkyl Halide | Oxime Ether | Synthesis of biologically active scaffolds. misuratau.edu.lybohrium.com |
| Dehydration | Aromatic Aldoxime + Dehydrating Agent | Aromatic Nitrile | Important route to nitriles. google.com |
| Beckmann Rearrangement | Aromatic Ketoxime + Acid Catalyst | N-substituted Amide | Classic transformation for synthesizing amides. acs.org |
| Metal Complexation | Aromatic Oxime + Metal Salt | Metal-Oximate Complex | Used in coordination chemistry and catalysis. rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6522-28-7 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H |
InChI Key |
XUPNOABKAQYYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyanobenzaldehyde Oxime
Conventional Condensation Approaches
The traditional and most common method for synthesizing oximes is the condensation reaction between a carbonyl compound, in this case, 4-cyanobenzaldehyde (B52832), and hydroxylamine (B1172632) or its salts. researchgate.netijprajournal.com This foundational approach has been refined through various catalytic systems to improve efficiency and stereoselectivity.
Direct Condensation with Hydroxylamine and its Salts
The direct condensation of 4-cyanobenzaldehyde with hydroxylamine hydrochloride is a straightforward and frequently employed method for producing the corresponding oxime. orgsyn.org The reaction typically involves combining the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base, often a mild one like sodium acetate (B1210297), serves to neutralize the hydrochloric acid, liberating free hydroxylamine which then reacts with the aldehyde. orgsyn.org The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond of the oxime.
The choice of solvent and reaction conditions can influence the reaction rate and yield. Common solvents include ethanol and aqueous mixtures. orgsyn.org While effective, this direct method can sometimes be slow or may not proceed to completion, which has led to the development of catalytic approaches to enhance reaction efficiency. researchgate.net
Catalytic Systems for Enhanced Oximation Efficiency
To overcome the limitations of uncatalyzed condensation, various catalytic systems have been developed to accelerate the oximation of aldehydes and ketones. These catalysts can be acidic or basic and operate under diverse conditions, including solvent-free environments. researchgate.netlookchem.com Catalysts such as formic acid, pyridine-chloroform, calcium oxide (CaO), aluminum oxide (Al2O3), sulfated titania (TiO2/SO42-), and zinc oxide (ZnO) have been reported to facilitate oxime formation. researchgate.net
For instance, the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can promote the formation of free hydroxylamine from its hydrochloride salt, thereby increasing the reaction rate. researchgate.net Research has shown that specific catalyst systems can significantly improve yields and reduce reaction times, making the synthesis more practical and efficient.
| Catalyst System | Substrate | Conditions | Yield (%) | Reference |
| K2CO3/Methanol | Benzaldehyde (B42025) | Reflux, 10 min | 96 (Z/E = 95:5) | researchgate.net |
| CuSO4/K2CO3 | 4-Chlorobenzaldehyde | Solvent-free, 90°C, 0.25h | 98 (Z-isomer) | lookchem.com |
| Natural Acids | Various Aldehydes | Room Temp | Good to Excellent | ijprajournal.com |
Stereoselective Synthesis of (E)- and (Z)-Isomers
The C=N double bond in aldoximes allows for the existence of geometric isomers, designated as (E) and (Z). The synthesis of a specific isomer is a significant challenge in organic chemistry, as conventional methods often yield a mixture of both. researchgate.net However, methods for the stereoselective synthesis of oximes have been developed.
One notable approach involves the use of copper(II) sulfate (CuSO4) and potassium carbonate (K2CO3) as catalysts. This system has been shown to be highly stereoselective in the oximation of various aldehydes and ketones under mild, solvent-free conditions. lookchem.comresearchgate.net For many aldehydes, this method preferentially yields the Z-isomer in high yields. lookchem.com In contrast, a process utilizing potassium carbonate in methanol has also been reported to selectively produce Z-aldoximes in good to excellent yields. researchgate.net The characterization of these isomers is typically performed using spectroscopic methods like NMR, where the chemical shifts of the C=NOH carbon and the HC=N proton differ between the (E) and (Z) forms. researchgate.net For 4-cyanobenzaldehyde oxime, the (E)-isomer has been characterized with a melting point of 138-140 °C. researchgate.net
| Method | Substrate | Key Reagents | Isomer Ratio (Z:E) | Yield (%) | Reference |
| Methanolysis of Salt | Benzaldehyde | NH2OH·HCl, K2CO3, MeOH | 95:5 | 96 | researchgate.net |
| Solvent-Free Catalysis | 4-Chlorobenzaldehyde | NH2OH·HCl, K2CO3 | >98:<2 (Z-selective) | 98 | lookchem.com |
| Solvent-Free Catalysis | 4-Chlorobenzaldehyde | NH2OH·HCl, CuSO4 | <2:>98 (E-selective) | 95 | lookchem.com |
Electro-Organic Synthesis Routes
Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods, utilizing electricity to drive redox reactions without the need for stoichiometric chemical reagents. rsc.org This approach offers green advantages and has been successfully applied to the synthesis of oximes, including the development of novel pathways involving nitrogen oxides. rsc.org
Electrocatalytic Reduction of Nitrogen Oxides Coupled with Aldehyde Oximation
A pioneering electrochemical approach involves the direct electrosynthesis of oximes from nitrogen oxides (NOx) and aldehydes. acs.org This method circumvents the use of hydroxylamine, which can be hazardous, by generating it in situ through the electrocatalytic reduction of NOx species like nitrates (NO3⁻) or nitrites (NO2⁻). researchgate.netrsc.org The process hinges on an efficient electrocatalyst that can facilitate the reduction of NOx to hydroxylamine and then promote the condensation reaction with the aldehyde to form the oxime. researchgate.net
Researchers have screened various metal catalysts using both theoretical and experimental methods and identified iron (Fe) as a particularly effective catalyst for this transformation. acs.orgresearchgate.net An ideal electrocatalyst for this process must be able to enrich the key intermediates (*NH2OH and the aldehyde), prevent their over-reduction, and promote the selective C-N coupling reaction. researchgate.net Using an iron catalyst, the co-reduction of nitrate and benzaldehyde has been shown to produce benzaldoxime with approximately 94% yield and a high production rate. researchgate.net This strategy not only provides a greener route to oximes but also contributes to the value-added conversion of waste pollutants like NOx. rsc.org
| Catalyst | Nitrogen Source | Substrate | Yield (%) | Production Rate | Reference |
| Iron (Fe) | NO3⁻ | Benzaldehyde | ~99 | 22.8 g h⁻¹ gcat⁻¹ | acs.orgresearchgate.net |
| Multilayered Zn Nanosheets | NO2⁻ | Phenylacetaldehyde | >90 | - | rsc.org |
| Al-based Nanofiber | NO | 2-Pyridinecarboxaldehyde | 49.8 | - | researchgate.net |
Role of Metal-Organic Framework (MOF)-Derived Catalysts in Electrosynthesis
Metal-Organic Frameworks (MOFs) are crystalline porous materials that have gained significant attention as precursors for synthesizing highly active electrocatalysts. rsc.orgmdpi.com By pyrolyzing MOFs, it is possible to create catalysts with high surface areas, controlled porosity, and well-dispersed active sites, which are desirable characteristics for electrocatalysis. rsc.orgmdpi.com
In the context of oxime electrosynthesis, MOF-derived materials have shown promise. For example, a nanofiber membrane derived from the aluminum-based MOF NH2-MIL-53(Al) has been successfully used as a catalyst for the synthesis of 2-pyridinealdoxime from nitric oxide (NO) and 2-pyridinecarboxaldehyde. researchgate.net The unique structure of MOF-derived catalysts, such as single-atom catalysts (SACs) where metal atoms are atomically dispersed on a support (e.g., Fe-N-C), can provide highly active and selective sites for the electrocatalytic reduction of NOx and subsequent oximation. nih.gov The coordination environment of the metal centers and the porous nature of the derived carbon matrix are crucial factors that influence the catalytic performance. rsc.orgnih.gov These materials represent a frontier in catalyst design for green and efficient electrochemical C-N coupling reactions. researchgate.net
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. nih.gov These reactions are highly valued for their efficiency and ability to generate molecular complexity quickly. nih.gov
However, the synthesis of this compound is fundamentally a two-component condensation reaction between 4-Cyanobenzaldehyde and a hydroxylamine source, typically hydroxylamine hydrochloride. rsc.org The direct synthesis of this specific oxime via a dedicated multi-component reaction strategy is not extensively documented in scientific literature. The formation of oximes is generally achieved so efficiently through the direct two-component pathway that more complex MCRs are not necessary for this particular transformation. While MCRs are powerful tools in synthetic chemistry, their application is typically geared towards building more complex scaffolds than a simple aldoxime. nih.gov
Green Chemistry Principles in Oxime Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.com In the context of this compound synthesis, this involves developing alternatives to traditional methods that often use toxic solvents like pyridine and require lengthy refluxing, leading to significant effluent pollution. ijprajournal.comnih.gov
Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile and hazardous. ijprajournal.com For oxime synthesis, several solvent-free methods have been developed, offering advantages in terms of environmental impact, yield, and simplicity. nih.gov
Grindstone Chemistry: This mechanochemical method involves the simple grinding of solid reactants at room temperature, using the physical force to initiate the chemical reaction. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various aldoximes and ketoximes in excellent yields without any solvent. nih.govresearchgate.net The reaction is driven by the local heat generated from grinding, and the work-up is typically straightforward. nih.gov
| Catalyst | Reactants | Conditions | Yield | Source |
| Bi₂O₃ | Aldehyde/Ketone, Hydroxylamine Hydrochloride | Grinding in mortar and pestle at room temperature | Excellent | nih.gov |
| Sb₂O₃ | Carbonyl compounds, Hydroxylamine Hydrochloride | Grinding at room temperature | Excellent | researchgate.net |
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. For the synthesis of aldoximes, a ground mixture of an aldehyde, hydroxylamine hydrochloride, and a base such as sodium carbonate (Na₂CO₃) can be irradiated with microwaves. mdpi.com This method allows for rapid and complete conversion of the aldehyde to the corresponding oxime, often within minutes. mdpi.com
| Aldehyde | Reagents | Conditions | Conversion Rate | Source |
| Various Aromatic Aldehydes | NH₂OH·HCl, Na₂CO₃ | Microwave Irradiation (100 W), 5 minutes | 100% | mdpi.com |
Recyclable Catalysts and Reagent Systems
The use of recyclable catalysts is a cornerstone of sustainable chemistry, as it minimizes waste and reduces costs. Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid or gas phase), are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused. nih.gov
In solvent-free oxime synthesis, several solid catalysts have been shown to be effective and recoverable.
Metal Oxides:
Bismuth(III) Oxide (Bi₂O₃): Used in the grindstone chemistry method, Bi₂O₃ is a cheap, stable, non-toxic, and commercially available catalyst. nih.gov After the reaction is complete, the catalyst can be separated by adding a solvent like ethyl acetate to dissolve the product, followed by filtration. nih.gov
Titanium Dioxide (TiO₂): TiO₂ is an inexpensive, non-toxic, and safe heterogeneous catalyst. mdpi.com It has been utilized in solvent-free preparations of oximes, where its ability to activate the carbonyl group for nucleophilic attack is key. mdpi.com Like other solid catalysts, it can be easily recovered post-reaction. nih.gov
The table below summarizes key recyclable catalysts used in green oxime synthesis methodologies.
| Catalyst | Synthetic Method | Advantages | Recovery Method |
| Bismuth(III) Oxide (Bi₂O₃) | Grindstone Chemistry | Non-toxic, inexpensive, stable | Filtration |
| Titanium Dioxide (TiO₂) | Microwave-Assisted | Inexpensive, non-toxic, safe | Filtration |
Mechanistic Organic Chemistry of 4 Cyanobenzaldehyde Oxime Transformations
Beckmann Rearrangement Pathways
The Beckmann rearrangement is classically initiated by the action of an acid catalyst on an oxime. wikipedia.org In the case of aldoximes such as 4-cyanobenzaldehyde (B52832) oxime, this typically leads to the formation of a nitrile. masterorganicchemistry.com The reaction proceeds through a series of well-established steps, beginning with the activation of the hydroxyl group of the oxime.
Acid-Catalyzed Rearrangement to Nitrile Products
The acid-catalyzed Beckmann rearrangement of an aldoxime, including 4-cyanobenzaldehyde oxime, to its corresponding nitrile is a dehydration process. The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). youtube.com Following protonation, a concerted 1,2-shift occurs where the hydrogen atom migrates to the nitrogen, leading to the expulsion of a water molecule and the formation of a nitrilium ion intermediate. Subsequent deprotonation of this intermediate yields the stable nitrile product, in this case, 4-cyanobenzonitrile. masterorganicchemistry.com
Step 1: Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the oxime's hydroxyl group attacks a proton from the acid catalyst.
Step 2: Concerted rearrangement and dehydration: The group anti-periplanar to the activated hydroxyl group migrates to the nitrogen atom, with the simultaneous departure of a water molecule. In the case of aldoximes, this migrating group is typically a hydrogen atom.
Step 3: Deprotonation: A base (which can be the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the nitrogen atom of the resulting intermediate to form the final nitrile product.
Detailed Analysis of the Migratory Aptitude of Aryl Groups
In the Beckmann rearrangement of ketoximes, the relative ability of different groups to migrate, known as migratory aptitude, plays a crucial role in determining the product. Generally, the migratory aptitude follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. slideshare.net This is often correlated with the ability of the migrating group to stabilize the positive charge that develops during the rearrangement. For aryl groups, electron-donating substituents enhance the migratory aptitude, while electron-withdrawing groups decrease it. slideshare.net
In the case of this compound, the two potential migrating groups are the 4-cyanophenyl group and the hydrogen atom. The Beckmann rearrangement of aldoximes almost exclusively proceeds via the migration of the hydrogen atom to form a nitrile, rather than the migration of the aryl group which would lead to a formamide derivative. adichemistry.com This is because the hydrogen migration pathway is generally more favorable. While the 4-cyanophenyl group is an aryl group, the strong electron-withdrawing nature of the cyano substituent significantly reduces the electron density of the aromatic ring, thereby diminishing its ability to stabilize a positive charge and lowering its migratory aptitude compared to unsubstituted or electron-rich aryl groups. slideshare.net
| Migrating Group | Relative Migratory Aptitude |
|---|---|
| Aryl (electron-donating substituents) | High |
| Aryl (unsubstituted) | Moderate-High |
| Tertiary Alkyl | Moderate |
| Aryl (electron-withdrawing substituents) | Low-Moderate |
| Secondary Alkyl | Low |
| Primary Alkyl | Very Low |
| Hydrogen (in aldoximes) | Typically migrates to form nitriles |
Stereochemical Control and Stereospecificity in Rearrangement
The Beckmann rearrangement is a stereospecific reaction. The group that is positioned anti (trans) to the hydroxyl group on the oxime is the one that migrates. stackexchange.com This is a result of the concerted nature of the rearrangement step, where the migrating group attacks the nitrogen atom from the side opposite to the departing leaving group, akin to an SN2-type mechanism. stackexchange.com
This compound can exist as two geometric isomers: the (E)-isomer and the (Z)-isomer. In the (E)-isomer, the hydrogen atom is syn to the hydroxyl group, and the 4-cyanophenyl group is anti. Conversely, in the (Z)-isomer, the hydrogen atom is anti to the hydroxyl group, and the 4-cyanophenyl group is syn. For the rearrangement to proceed to the nitrile, the hydrogen atom must be in the anti position. Therefore, the (Z)-isomer of this compound is expected to undergo a more facile rearrangement to 4-cyanobenzonitrile. However, it is important to note that under acidic conditions, (E)/ (Z) isomerization of oximes can occur, potentially allowing for both isomers to ultimately rearrange to the nitrile product, albeit at different rates. chemistrysteps.com The rearrangement of aldoximes has been observed to occur with stereospecificity in the gas phase but can be non-stereospecific in solution, likely due to this isomerization. wikipedia.org
Investigation of Competing Fragmentation Reactions
Under certain conditions, the Beckmann rearrangement can be accompanied by a competing reaction known as the Beckmann fragmentation. wikipedia.org This fragmentation pathway becomes significant when the group α to the oxime is capable of forming a stable carbocation. wikipedia.org The reaction leads to the formation of a nitrile and a carbocation.
For this compound, a fragmentation reaction is not typically expected to be a major competing pathway under standard Beckmann rearrangement conditions. This is because the alternative to the migration of the hydrogen atom would be the fragmentation to form a 4-cyanophenyl cation and hydrogen cyanide. The 4-cyanophenyl cation is highly unstable due to the electron-withdrawing nature of the cyano group, making this fragmentation pathway energetically unfavorable. Beckmann fragmentation is more commonly observed with ketoximes that have a tertiary, benzylic, or other carbocation-stabilizing group at the α-position. adichemistry.com
Abnormal Beckmann Rearrangement Variants
The term "abnormal" Beckmann rearrangement is sometimes used to describe the Beckmann fragmentation pathway, which leads to nitriles instead of the expected amides from certain ketoximes. unacademy.com As discussed in the preceding section, this pathway is favored when a stable carbocation can be formed. Given that this compound is an aldoxime and its rearrangement to a nitrile is the "normal" and expected outcome, the concept of an abnormal rearrangement in this context is less applicable. The formation of a primary amide from an aldoxime can be considered a less common pathway, which sometimes competes with nitrile formation. wikipedia.org
Role of Lewis and Brønsted Acid Catalysts in Mechanism Modulation
Both Brønsted and Lewis acids are effective catalysts for the Beckmann rearrangement. adichemistry.com
Brønsted acids , such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), function by protonating the hydroxyl group of the oxime, thereby activating it as a good leaving group (H₂O). adichemistry.com This is the classical and most widely used method for catalyzing the Beckmann rearrangement.
Lewis acids , such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and cyanuric chloride, can also promote the rearrangement. wikipedia.orglscollege.ac.in They function by coordinating to the oxygen atom of the hydroxyl group, which also enhances its ability to act as a leaving group. For instance, with PCl₅, an intermediate chlorophosphate ester of the oxime is formed, which then undergoes rearrangement with the departure of the chlorophosphate anion. The choice of catalyst and reaction conditions can influence the reaction rate and, in some cases, the product distribution between rearrangement and fragmentation. For aldoximes like this compound, a variety of both Brønsted and Lewis acids can effectively catalyze the dehydration to the corresponding nitrile.
| Catalyst Type | Examples | Mode of Action |
|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, Polyphosphoric Acid (PPA) | Protonation of the hydroxyl group. |
| Lewis Acids | PCl₅, SOCl₂, Cyanuric Chloride, ZnCl₂ | Coordination to the oxygen of the hydroxyl group to create a good leaving group. |
Transformations of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo several transformations, including conversion to amidoximes, reduction to amidines, and hydrolysis.
The conversion of the nitrile group of this compound into an amidoxime is a significant transformation, yielding a compound with a C(=NOH)NH2 functional group. This reaction is typically achieved by the nucleophilic addition of hydroxylamine (B1172632) to the electrophilic carbon of the nitrile.
The reaction is generally carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base. The base, such as potassium tert-butoxide or sodium carbonate, deprotonates hydroxylamine to generate the more nucleophilic NH2OH, which then attacks the carbon atom of the nitrile group. Subsequent protonation of the nitrogen atom leads to the formation of the amidoxime. The reaction is often performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Table 1: Synthesis of Amidoxime Derivative
| Reactant | Reagents | Product |
| This compound | NH₂OH·HCl, Base (e.g., t-BuOK) | 4-(Amino(hydroxyimino)methyl)benzaldehyde oxime |
Amidoximes derived from this compound can be further reduced to the corresponding amidines, which contain a C(=NH)NH2 functional group. This reduction is a valuable synthetic route to these highly basic compounds. A common method for this transformation involves catalytic hydrogenation.
For instance, the amidoxime can be reduced using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The reaction is typically carried out in a protic solvent like acetic acid. The mechanism involves the hydrogenolysis of the N-O bond of the amidoxime, followed by the reduction of the resulting intermediate to the amidine.
Table 2: Reduction of Amidoxime to Amidine
| Reactant | Reagents | Product |
| 4-(Amino(hydroxyimino)methyl)benzaldehyde oxime | H₂/Pd/C or HCO₂NH₄/Pd/C | 4-(Amino(imino)methyl)benzaldehyde oxime |
Beyond conversion to amidoximes, the cyano group of this compound can undergo other synthetic modifications. One notable reaction is the [2+3] cycloaddition with azides to form tetrazoles. For example, 4-cyanobenzaldehyde can react with sodium azide in the presence of ammonium chloride in dimethylformamide (DMF) to yield 4-(1H-tetrazol-5-yl)benzaldehyde tsijournals.comtsijournals.com. This reaction provides a pathway to introduce a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
The nitrile group can also be hydrolyzed under acidic or basic conditions. researchgate.netfrontiersin.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. This leads to the formation of a carboxylic acid (4-formylbenzoic acid) and an ammonium salt. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, ultimately yielding a carboxylate salt and ammonia. Strong acidic or basic conditions are known to promote the hydrolysis of the cyano group in substituted cyanobenzaldehydes. nih.gov
Reactivity of the Oxime Functionality
The oxime group (-C=N-OH) of this compound exhibits its own characteristic reactivity, including O-alkylation to form oxime ethers and conversion to nitrile oxides for cycloaddition reactions.
The oxygen atom of the oxime group is nucleophilic and can be alkylated to form oxime ethers. This O-alkylation is typically achieved by reacting this compound with an alkyl halide in the presence of a base. nih.govd-nb.info
Common bases used for this reaction include potassium carbonate or an alkali-metal hydroxide. The base deprotonates the hydroxyl group of the oxime, forming a more nucleophilic oximate anion. This anion then displaces the halide from the alkyl halide in an SN2 reaction to yield the corresponding O-alkyl oxime ether. The reaction is often carried out in a polar aprotic solvent such as acetone or dimethylformamide. nih.gov
Table 3: O-Alkylation of this compound
| Reactant | Reagents | Product Example |
| This compound | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Cyanobenzaldehyde O-methyl oxime |
The oxime functionality of this compound can serve as a precursor to 4-cyanobenzonitrile oxide, a reactive 1,3-dipole. Nitrile oxides are typically generated in situ and immediately trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction. This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazoles and isoxazolines.
The generation of the nitrile oxide from the aldoxime can be achieved using various oxidizing agents. The in situ generated 4-cyanobenzonitrile oxide can then react with an alkene or alkyne. The cycloaddition is a concerted pericyclic reaction where the 1,3-dipole reacts across the π-system of the dipolarophile to form a new five-membered ring. For example, the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile has been reported to yield a 1,2,4-oxadiazole derivative, showcasing the utility of nitrile oxides in heterocyclic synthesis.
Table 4: 1,3-Dipolar Cycloaddition of 4-Cyanobenzonitrile Oxide
| Dipole Precursor | Dipolarophile Example | Product Class |
| This compound | Alkene (e.g., Styrene) | 3-(4-cyanophenyl)-5-phenyl-4,5-dihydroisoxazole |
| This compound | Alkyne (e.g., Phenylacetylene) | 3-(4-cyanophenyl)-5-phenylisoxazole |
Regeneration of the Aldehyde Functionality (Deoximation)
The regeneration of the aldehyde from this compound, a process known as deoximation, is a crucial transformation in synthetic organic chemistry. Oximes serve as stable protecting groups for aldehydes and ketones, and their efficient cleavage back to the parent carbonyl compound is often a necessary step in a multi-step synthesis. scielo.brorganic-chemistry.org A variety of methods have been developed for this purpose, broadly categorized as hydrolytic, oxidative, and reductive, each with distinct mechanisms and levels of efficiency for substrates like this compound. nih.govnih.gov
Oxidative deoximation methods are particularly common and effective for a range of aromatic oximes. tandfonline.com These methods often involve reagents that can oxidize the oxime group, facilitating its hydrolysis to the corresponding aldehyde. For instance, a system combining pyridinium fluorochromate (PFC) with 30% hydrogen peroxide has been shown to be effective for the deprotection of various aromatic oximes. tandfonline.com Another approach utilizes N-halosuccinimides, such as N-iodosuccinimide (NIS) or N-bromophthalimide (NBPI), often under microwave irradiation to accelerate the reaction. scielo.brasianpubs.org These microwave-assisted reactions are noted for their short reaction times, cleaner reaction profiles, and high yields. scielo.brasianpubs.org The proposed mechanism for deoximation with NIS involves the formation of an intermediate that is subsequently hydrolyzed to release the aldehyde. asianpubs.org
Recent advancements have focused on developing greener and more sustainable protocols. One such method employs cupric chloride dihydrate (CuCl₂·2H₂O) as a recoverable promoter for hydrolysis in an acetonitrile-water solvent system, achieving high yields for a wide array of oximes while allowing for the near-quantitative recovery and reuse of the copper salt. organic-chemistry.org Electrochemical methods have also emerged as an environmentally friendly alternative, generating carbonyl compounds from oximes without the need for strong acids or chemical oxidants. organic-chemistry.org In this process, water acts as the oxygen source for the regenerated carbonyl group. organic-chemistry.org Enzymatic deoximation, using systems like laccase/TEMPO/O₂, represents another mild and efficient approach, particularly for aromatic ketoximes, which can be performed in aqueous media at room temperature. rsc.org
The table below summarizes the conditions and yields for the deoximation of various benzaldehyde (B42025) oximes, which serve as close analogs for this compound.
| Oxime Substrate | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde oxime | Pyridinium fluorochromate, 30% H₂O₂, Acetone, 10°C | 83 | tandfonline.com |
| 4-Chlorobenzaldehyde oxime | N-Iodosuccinimide, Acetone, H₂O, Microwave | 90 | asianpubs.org |
| 2-Chlorobenzaldehyde oxime | N-Iodosuccinimide, Acetone, H₂O, Microwave | 93 | asianpubs.org |
| Benzaldehyde oxime | N-Bromophthalimide, Acetone, Microwave | 94 | scielo.br |
| 4-Chlorobenzaldehyde oxime | N-Bromophthalimide, Acetone, Microwave | 92 | scielo.br |
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound is governed by the electronic properties of its two substituents: the cyano group (-CN) and the aldoxime group (-CH=NOH). The interplay of these groups dictates the ring's susceptibility to electrophilic or nucleophilic attack and directs the position of incoming substituents in further functionalization reactions. msu.edu
Influence of the Cyano Group on Electrophilicity and Nucleophilic Additions
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the resonance delocalization that pulls electron density from the aromatic ring. This effect significantly deactivates the benzene ring towards electrophilic aromatic substitution. The electron-withdrawing nature of the nitrile function increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. nih.gov
Specifically, the cyano group exerts a strong -I (inductive) and -R (resonance) effect, which reduces the electron density at the ortho and para positions of the benzene ring. The aldoxime group is also generally considered to be electron-withdrawing. Consequently, both substituents work in concert to deactivate the ring. In electrophilic substitution reactions, these deactivating effects would make the reaction sluggish and direct any incoming electrophile to the meta position relative to both groups.
Conversely, the electron-poor nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAAr), although this typically requires a leaving group at an activated position (ortho or para to a strong electron-withdrawing group). The primary influence of the cyano group, however, is on the reactivity of the imine carbon of the oxime. The electron-withdrawing cyano group enhances the electrophilic character of the imine carbon, making it more susceptible to attack by nucleophiles. This increased reactivity is a key consideration in designing reactions that target the oxime functionality. The cyano group can act as an electrophilic "warhead," and its presence can modulate the reactivity of other functional groups in the molecule. nih.gov
Reactivity of the Benzene Moiety in Further Functionalizations
Further functionalization of the benzene moiety of this compound presents a synthetic challenge due to the deactivating nature of the existing substituents. msu.edu Traditional electrophilic substitution reactions would require harsh conditions and would likely result in low yields of the meta-substituted product.
However, modern synthetic methodologies offer alternative pathways. Radical-mediated dearomatization strategies have emerged as a powerful tool for functionalizing electron-deficient aromatic rings. nih.govrsc.org These methods can overcome the thermodynamic barriers associated with disrupting aromaticity under mild conditions. nih.gov For instance, strategies involving benzene-linked O-oxime esters have been developed to achieve chemodivergent dearomatization, allowing for the introduction of new functional groups onto the ring. nih.govrsc.org Such a process might involve an energy transfer (EnT)-induced radical cross-coupling, where the oxime ester part of the molecule acts as a precursor for radical generation, which then engages in reactions that functionalize the benzene ring. rsc.org This approach could potentially be adapted to introduce substituents at various positions on the ring, followed by a rearomatization step to yield a functionalized 4-cyanobenzaldehyde derivative. nih.gov This strategy effectively bypasses the limitations of classical electrophilic substitution on a deactivated ring system.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-Cyanobenzaldehyde (B52832) oxime in solution. It provides detailed information about the chemical environment of individual proton and carbon atoms, allowing for the unambiguous assignment of the molecular structure and the characterization of its isomeric forms.
4-Cyanobenzaldehyde oxime exists as two geometric isomers, (E)- and (Z)-isomers, which can be distinguished and characterized by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are influenced by the spatial orientation of the hydroxyl group relative to the aromatic ring.
In one study, the (Z)-isomer was characterized in a chloroform-d (CDCl₃) solution. The ¹H NMR spectrum showed the azomethine proton (CH=N) as a singlet at 8.14 ppm, the oxime hydroxyl proton (-OH) as a singlet at 7.71 ppm, and the four aromatic protons as a multiplet at 7.69 ppm rsc.org.
Another investigation provided detailed NMR data for the thermodynamically more stable (E)-isomer in a dimethyl sulfoxide-d₆ (DMSO-d₆) solution. The difference in solvent and isomeric form leads to distinct chemical shifts. The key assignments for both isomers are summarized in the tables below.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Isomer | Solvent | Ar-H | CH=N | N-OH |
| (Z)-isomer rsc.org | CDCl₃ | 7.69 (m, 4H) | 8.14 (s, 1H) | 7.71 (s, 1H) |
| (E)-isomer | DMSO-d₆ | 7.72-7.86 (m, 4H) | 7.58 (s, 1H) | 11.53 (s, 1H) |
s = singlet, m = multiplet
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for (E)-4-Cyanobenzaldehyde Oxime
| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ |
| C=N | 148.1 |
| C-CN (ipso) | 137.9 |
| Ar-CH | 132.5 |
| Ar-CH | 126.9 |
| C≡N | 118.8 |
| C-C=N (ipso) | 110.8 |
The ¹³C NMR data for the (E)-isomer shows the characteristic downfield shift for the azomethine carbon at 148.1 ppm. The nitrile carbon appears at 118.8 ppm, which is typical for this functional group. The aromatic carbons resonate in the 110-138 ppm range.
Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in confirming the assignments made in 1D NMR spectra. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms.
For this compound, an HSQC spectrum would be used to definitively link the proton signals to their corresponding carbon signals. Key expected correlations would include:
The azomethine proton signal (e.g., ~7.58 ppm for the E-isomer) would show a cross-peak with the azomethine carbon signal (~148.1 ppm).
The aromatic proton signals (~7.72-7.86 ppm) would correlate with their directly attached aromatic carbon signals (~126.9 and 132.5 ppm).
This technique is particularly valuable for unambiguously assigning the signals in the often-crowded aromatic region of the spectrum and confirming the electronic environment of the C-H bonds within the molecule.
The interconversion between the E and Z isomers of oximes is a dynamic process that can be studied using variable temperature (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to monitor changes in the isomer ratio and, in some cases, observe the coalescence of signals as the rate of interconversion increases.
Temperature plays a critical role in determining the equilibrium ratio of the isomer mixture. VT-NMR experiments allow for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the isomerization equilibrium. Furthermore, by analyzing the line shapes of the exchanging signals, the kinetic activation barrier (ΔG‡) for the E-Z isomerization can be calculated. This provides fundamental insights into the rotational barrier of the C=N double bond, a key feature of the molecule's conformational dynamics. While oxime-nitroso tautomerism is theoretically possible, for simple benzaldehyde (B42025) oximes, the oxime form is overwhelmingly favored, and such studies typically focus on the geometric isomerization.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
The spectrum for the (E)-isomer shows a strong, sharp absorption band at 2227 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. A broad band observed at 3259 cm⁻¹ corresponds to the O-H stretching of the oxime's hydroxyl group, with the broadening due to hydrogen bonding in the solid state. The C=N stretch of the oxime group typically appears in the 1600-1690 cm⁻¹ region. Other bands in the fingerprint region correspond to C-C and C-H vibrations of the benzene (B151609) ring.
Interactive Data Table: Characteristic IR Absorption Bands for (E)-4-Cyanobenzaldehyde Oxime
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3259 | O-H stretch | Oxime (-NOH) |
| 2227 | C≡N stretch | Nitrile (-CN) |
| 1459 | C=C stretch | Aromatic Ring |
| 1403 | C=C stretch | Aromatic Ring |
| 952 | =N-O stretch | Oxime |
| 836 | C-H out-of-plane bend | p-disubstituted benzene |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy.
For (E)-4-Cyanobenzaldehyde oxime, the molecular formula is C₈H₆N₂O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. Experimental HRMS analysis confirms this composition by providing a measured mass that is extremely close to the calculated value.
Calculated Monoisotopic Mass: 146.04801 Da
Experimentally Found Mass: 146.0478 Da
The excellent agreement between the calculated and found values, with a mass error in the parts-per-million (ppm) range, provides unequivocal confirmation of the compound's elemental formula.
X-ray Diffraction for Solid-State Crystal Structure Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction provides the most definitive and precise structural information in the solid state. This technique determines the spatial arrangement of atoms within the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.
Studies have reported that this compound crystallizes in the monoclinic system, which is a common crystal system characterized by three unequal axes with one non-orthogonal angle.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic biosynth.com |
| Space Group | P2/a biosynth.com |
The determination of the crystal structure by X-ray diffraction would reveal the precise geometry of the E or Z isomer in the solid state, the planarity of the molecule, and the nature of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group and the nitrile's nitrogen atom, which dictate the packing of molecules in the crystal.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for computing the structural and electronic properties of organic molecules like 4-Cyanobenzaldehyde (B52832) oxime. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters at a manageable computational cost.
DFT calculations are widely used to predict spectroscopic data, which is invaluable for structural elucidation and validation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for computing NMR shielding constants, which can then be converted into chemical shifts. nih.govrsc.org
The accuracy of these predictions depends significantly on the choice of the functional and basis set. nih.govrsc.org Studies on related organic molecules have shown that a variety of functionals, such as B3LYP, B97-2, and PBE0, paired with basis sets like 6-311++G(d,p) or specialized sets like pcS-2, can yield highly accurate results. nih.govnih.govnih.gov For oximes and similar compounds, predicted ¹³C NMR chemical shifts often have a root-mean-square deviation (RMSD) of less than 2.0 ppm, while ¹H shifts can be predicted with an RMSD of around 0.15 ppm compared to experimental values in solution. nih.gov
To improve accuracy, a linear regression analysis comparing calculated shielding constants to experimental shifts is often performed, and scaling factors may be applied. nih.govresearchgate.net This approach helps to correct for systematic errors arising from the theoretical method, basis set choice, and solvation effects.
Table 1: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Prediction
| Functional | Basis Set | Typical Accuracy (¹³C RMSD) | Typical Accuracy (¹H RMSD) |
| B3LYP | 6-311++G(d,p) | ~2.5 - 5.0 ppm | ~0.2 - 0.3 ppm |
| B97-2 | pcS-3 | ~1.9 ppm | ~0.15 ppm |
| ωB97X-D | 6-31G(d) | ~1.5 - 3.0 ppm | ~0.2 - 0.4 ppm |
| PBE0 | pcSseg-2 | ~0.4 - 1.1 ppm (with ML) | ~0.02 - 0.04 ppm (with ML) |
Note: Accuracy can be significantly improved with machine learning (ML) corrections or motif-specific scaling. nih.govnih.gov
DFT is a critical tool for investigating reaction pathways, allowing for the characterization of transition states and the calculation of activation energy barriers. For 4-Cyanobenzaldehyde oxime, a key reaction is the E/Z isomerization around the C=N double bond.
Theoretical studies on similar aldoximes and related nitrone systems have explored the mechanisms of this isomerization. acs.orgresearchgate.net The process can occur through different pathways, including a unimolecular torsional mechanism or bimolecular processes. acs.org DFT calculations are used to locate the transition state structure for the rotation around the C=N bond. The energy difference between the ground state conformer and the transition state determines the activation barrier for the isomerization. For many oximes, these barriers are significant enough to allow for the isolation of individual E and Z isomers at room temperature. imist.ma Calculations on related systems have shown these energy barriers can range from 25 to 35 kcal/mol. acs.org
By analyzing the vibrational frequencies of the calculated transition state, it can be confirmed that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the rotational motion. nih.gov
The electronic nature of this compound is dictated by its aromatic ring, the electron-withdrawing nitrile (-CN) group, and the oxime (-CH=NOH) moiety. DFT calculations provide quantitative measures of its electronic structure through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). edu.krdconicet.gov.ar The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. edu.krdirjweb.com A smaller gap generally implies higher reactivity. For aromatic compounds containing cyano groups, the HOMO is typically distributed over the π-system of the benzene (B151609) ring, while the LUMO is often localized on the π* orbitals, with significant contributions from the electron-withdrawing nitrile group. aps.org
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, as shown in the table below. conicet.gov.arirjweb.com
Table 2: Global Chemical Reactivity Descriptors from FMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicates higher reactivity. |
These descriptors provide a theoretical framework for understanding the molecule's reactivity in various chemical processes. edu.krd
This compound can exist as two geometric isomers, (E)- and (Z)-4-cyanobenzaldehyde oxime, which differ in the spatial arrangement of the -OH group relative to the hydrogen atom on the iminic carbon. DFT calculations can accurately predict the relative stabilities of these isomers. By performing geometry optimization for both forms, their total electronic energies can be compared. For most aldoximes, the E-isomer is found to be slightly more stable than the Z-isomer due to reduced steric hindrance. imist.ma The calculated energy difference is typically small, often in the range of a few kJ/mol. imist.ma
Furthermore, DFT can be used to study the conformational landscape arising from rotation around single bonds, such as the C-C bond connecting the phenyl ring to the oxime group. By performing a relaxed potential energy surface (PES) scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, rotational barriers can be determined. nih.govekb.eg This analysis reveals the most stable rotational conformers and the energy required to interconvert between them.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. excli.de In the context of this compound, docking studies could be employed to generate hypotheses about its potential binding to a biological target, such as an enzyme active site. mdpi.com
The process involves preparing the 3D structures of the ligand (this compound) and the receptor protein. The ligand is then placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity for numerous possible conformations and orientations. nih.gov
For an oxime-containing molecule, docking can reveal key interactions, such as:
Hydrogen Bonding: The oxime's -OH group can act as both a hydrogen bond donor and acceptor, potentially interacting with polar amino acid residues like glutamine, asparagine, or threonine in a protein's active site. nih.gov
π-π Stacking: The aromatic phenyl ring can form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Polar Interactions: The nitrile group can engage in dipole-dipole or other polar interactions.
These studies can rationalize structure-activity relationships and guide the design of new derivatives with improved binding affinity. mdpi.comresearchgate.net
Molecular Dynamics Simulations (for related oxime systems)
While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
For systems related to this compound, MD simulations have been used to study the behavior of aromatic compounds in complex environments, such as their permeation through biological membranes. nih.govosti.gov Such simulations can quantify the free energy barrier for a molecule to cross a lipid bilayer, providing insights into its bioavailability. nih.gov The trajectories from MD simulations can reveal preferential partitioning of the molecule within the membrane and the influence of specific functional groups on the transport process. nih.gov
MD is also used to explore the conformational flexibility of molecules in solution and to study the stability of ligand-protein complexes identified through molecular docking. By simulating the complex in an aqueous environment, one can assess the stability of the binding pose and the persistence of key intermolecular interactions over time.
Despite a comprehensive search for scholarly articles and crystallographic data, specific and detailed research findings on the Hirshfeld surface analysis of this compound are not publicly available. While the title of a potentially relevant research article, "Synthesis, X-ray, Hirshfeld combined with DFT, anticancer effects with molecular docking confirmation of (E)-4-cyanobenzaldehyde oxime and (Z)-N-methyl-C-4-substituted phenyl aldonitrones," was identified, the full text containing the requisite data for a thorough analysis—such as d_norm surfaces, fingerprint plots, and quantitative contributions of intermolecular contacts—could not be accessed.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. The analysis generates graphical representations, including d_norm surfaces that highlight regions of close contact between molecules, and 2D fingerprint plots that summarize the types and relative significance of these interactions.
Without access to the specific research data for this compound, it is not possible to provide a detailed and scientifically accurate discussion of its intermolecular interactions based on Hirshfeld surface analysis, nor to generate the data tables as requested in the instructions. Information on related compounds, such as other benzaldehyde (B42025) or cyanophenyl derivatives, can offer general insights into the types of interactions that might be expected; however, such generalized information would not meet the specific and detailed requirements of the requested article.
Therefore, the section on the of this compound, specifically focusing on Hirshfeld Surface Analysis for Intermolecular Interactions, cannot be generated at this time.
Applications in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Chemistry
The oxime functional group is a cornerstone in modern organic synthesis, valued for its remarkable versatility and diverse reactivity in forming nitrogen- and oxygen-containing heterocyclic scaffolds. 4-Cyanobenzaldehyde (B52832) oxime leverages this reactivity, acting as a key precursor for several important classes of heterocyclic compounds. It can be readily converted into a highly reactive 1,3-dipole, the 4-cyanobenzonitrile oxide, which serves as the primary intermediate for constructing five-membered rings through cycloaddition reactions.
Synthesis of Oxadiazole Derivatives
4-Cyanobenzaldehyde oxime is a valuable precursor for the synthesis of 1,2,4-oxadiazole derivatives. The primary synthetic route involves the in-situ generation of 4-cyanobenzonitrile oxide from the oxime. This is typically achieved through oxidation with reagents like chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base. The resulting nitrile oxide is a highly reactive intermediate that readily undergoes a 1,3-dipolar cycloaddition reaction with a nitrile (R-C≡N). maynoothuniversity.ie This cycloaddition, often classified as a [3+2] reaction, efficiently constructs the 3,5-disubstituted 1,2,4-oxadiazole ring, incorporating the 4-cyanophenyl group at the 5-position of the heterocycle. acs.org
This method offers a direct pathway to asymmetrically substituted oxadiazoles, where one substituent is fixed as the 4-cyanophenyl group from the oxime, and the other is determined by the choice of the nitrile coupling partner.
| Reaction Type | Key Intermediate | Reactant | Product Class |
| 1,3-Dipolar Cycloaddition | 4-Cyanobenzonitrile Oxide | Nitrile (R-C≡N) | 5-(4-cyanophenyl)-3-R-1,2,4-Oxadiazole |
Precursor for Imidazole Ring Systems
While a direct, single-step conversion of aldoximes to imidazoles is not a common synthetic route, this compound can serve as an indirect precursor to imidazole ring systems. The strategy involves a ring transformation reaction known as the Boulton-Katritzky rearrangement. acs.org In this multi-step approach, the 1,2,4-oxadiazole, synthesized from this compound as described previously, undergoes rearrangement under basic conditions. acs.org This reaction involves a nucleophilic attack within a specific side chain on the oxadiazole ring, leading to the cleavage of the O-N bond and subsequent recyclization to form a more stable imidazole ring. acs.org This pathway highlights the utility of the oxime as a foundational building block, enabling access to one class of heterocycles which can then be chemically transformed into another.
Utility in the Construction of Isoxazoline and Isoxazole Scaffolds
One of the most well-established applications of aldoximes in heterocyclic synthesis is the construction of isoxazoline and isoxazole rings. This methodology is centered on the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. chem-station.com this compound serves as an excellent precursor for the corresponding 4-cyanobenzonitrile oxide.
The general process involves two main pathways:
Synthesis of Isoxazolines: The nitrile oxide, generated in situ from this compound, reacts with an alkene (a C=C double bond). This [3+2] cycloaddition reaction forms a five-membered isoxazoline ring. The reaction is a powerful tool for creating this scaffold, which is a core structure in many biologically active compounds. chem-station.comresearchgate.netrsc.org
Synthesis of Isoxazoles: When the nitrile oxide reacts with an alkyne (a C≡C triple bond), the product is a fully aromatic isoxazole ring. maynoothuniversity.ieresearchgate.netresearchgate.net This provides a direct and highly regioselective route to 3,5-disubstituted isoxazoles, with the 3-position occupied by the 4-cyanophenyl group. researchgate.net
These cycloaddition strategies are highly valued for their efficiency and control over regiochemistry, making this compound a key building block for introducing the 4-cyanophenyl moiety into these important heterocyclic systems. maynoothuniversity.ie
| Heterocycle | Key Reaction | Dipolarophile | General Product Structure |
| Isoxazoline | [3+2] Cycloaddition | Alkene | Substituted 3-(4-cyanophenyl)isoxazoline |
| Isoxazole | [3+2] Cycloaddition | Alkyne | Substituted 3-(4-cyanophenyl)isoxazole |
Formation of Borylated Compounds and Derivatives
This compound is instrumental in the synthesis of novel borylated compounds, which are highly versatile intermediates in organic chemistry, particularly for cross-coupling reactions. Research has demonstrated the synthesis and functionalization of α-boryl aldoximes. nih.govrsc.org While these studies often start from an α-boryl aldehyde to form the borylated oxime, they crucially show that the oxime functionality can be selectively modified without cleaving the carbon-boron bond. rsc.org
This allows the oxime group to act as a handle for further transformations, enabling access to a diverse range of borylated compounds such as borylated heterocycles and N-acetoxyamides. nih.govrsc.org By applying this chemistry, this compound can be envisioned as a precursor to intermediates where the oxime group is strategically modified, leading to the formation of complex molecules containing both a boron moiety and the cyanophenyl group. This opens pathways to novel derivatives for applications in medicinal chemistry and materials science. nih.gov
Role in the Synthesis of Complex Organic Molecules
Beyond the synthesis of fundamental heterocyclic rings, this compound plays a role as a key fragment in the assembly of more complex and biologically significant molecules. Its ability to introduce a specific nitrogen-containing functionality along with a functionalizable cyano group makes it a strategic component in multi-step total synthesis.
Incorporation into Polyhydroxylated Alkaloid Frameworks
The synthesis of complex alkaloids often relies on powerful ring-forming reactions to construct the core nitrogen-containing skeleton. The intramolecular nitrile oxide cycloaddition (INOC) reaction is a robust strategy employed for this purpose. nih.gov This reaction involves tethering a nitrile oxide precursor, such as an aldoxime, to an alkene within the same molecule. Upon conversion of the oxime to the nitrile oxide, an intramolecular [3+2] cycloaddition occurs, efficiently forming a bicyclic isoxazoline fused to the existing framework.
This compound is a suitable starting point for this strategy. By incorporating it into a molecule containing an appropriately positioned alkene, it can be used to generate the 4-cyanobenzonitrile oxide moiety in situ. The subsequent INOC reaction can form key carbocyclic or heterocyclic ring systems found in various alkaloids. nih.gov The resulting isoxazoline can then be further elaborated; for instance, reductive cleavage of the N-O bond yields a 1,3-amino alcohol, a common structural motif in polyhydroxylated alkaloids. This methodology provides a pathway to incorporate the 4-cyanophenyl group into complex alkaloid frameworks, such as those of spirocyclic alkaloids and ergot alkaloids. nih.gov A cascade reaction involving oxime formation, cyclization to a nitrone, and subsequent cycloaddition has been successfully applied to the synthesis of the pyrrolizidine alkaloid macronecine. rsc.org
Development of Stereoselective Synthetic Pathways
The oxime functional group of this compound presents opportunities for the development of stereoselective synthetic pathways. Oximes can exist as E and Z isomers, and the selective synthesis of one isomer over the other is a key area of research. Methodologies for the selective preparation of Z-oximes have been developed, which are crucial for controlling the stereochemistry of subsequent reactions. The separation of E and Z isomers of oximes can be achieved through techniques such as column chromatography . The distinct spatial arrangement of substituents in each isomer can influence the stereochemical outcome of reactions, making the stereoselective synthesis of oximes a valuable tool for chemists.
The synthesis of oximes from aldehydes or ketones and hydroxylamine (B1172632) is a common transformation. For instance, the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in methanol can yield the corresponding oxime . The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of a specific isomer.
| Reactants | Reagents | Product |
| Carbonyl Compound (Aldehyde or Ketone) | Hydroxylamine hydrochloride, K2CO3, MeOH | E/Z Oxime |
| 4-Cyanobenzaldehyde | Hydroxylamine hydrochloride, Base | This compound |
Intermediate for Nitrile and Amide Derivatives in Multi-Step Syntheses
This compound serves as a crucial intermediate in the multi-step synthesis of various nitrile and amide derivatives. The oxime group can be readily converted into a nitrile group through dehydration reactions. This transformation is a key step in many synthetic sequences.
The conversion of aldoximes to nitriles is an important reaction in organic synthesis as it provides a cyanide-free route to this functional group nih.govnih.gov. Enzymes known as aldoxime dehydratases (Oxd) can catalyze this dehydration step efficiently nih.govnih.gov. Chemoenzymatic cascade reactions have been developed where a carboxylic acid is first reduced to an aldehyde, which then forms an oxime in situ with hydroxylamine. This oxime is subsequently dehydrated by an aldoxime dehydratase to yield the final nitrile product nih.gov.
Furthermore, the nitrile group of this compound can be hydrolyzed to form an amide or a carboxylic acid. The partial hydrolysis of a nitrile to an amide is a valuable transformation, as amides are prevalent in many biologically active molecules researchgate.net. Various methods have been developed for this conversion, including acid-catalyzed hydration researchgate.net.
The dehydration of amides is another route to synthesize nitriles organic-chemistry.org. This highlights the synthetic relationship between aldehydes, oximes, amides, and nitriles, with this compound acting as a key intermediate connecting these functional groups.
| Starting Material | Transformation | Product |
| Aldehyde | Oximation | Oxime |
| Oxime | Dehydration | Nitrile |
| Nitrile | Hydrolysis | Amide |
| Amide | Dehydration | Nitrile |
Utilization in the Preparation of Scaffolds for Medicinal and Agrochemical Research
The structural framework of this compound is a valuable starting point for the synthesis of diverse molecular scaffolds with potential applications in medicinal and agrochemical research. The oxime and nitrile functionalities provide reactive handles for constructing more complex heterocyclic systems.
Oxime scaffolds are explored in the development of new therapeutic agents. For instance, oxime-containing compounds have been investigated as reactivators of phosphylated cholinesterases, which is relevant for treating nerve agent exposure researchgate.netnih.govresearchgate.net. The design of these molecules often involves creating a library of compounds with different structural features to identify those with the desired biological activity nih.gov.
In agrochemical research, the "scaffold hopping" strategy is employed to discover new pesticides. This involves modifying a known active compound's core structure to create novel derivatives with improved properties. Oxime ethers are a class of compounds that have shown insecticidal activity, and new derivatives are synthesized and evaluated for their efficacy against various pests nih.gov.
Furthermore, the nitrile group of this compound is a precursor for the synthesis of various nitrogen-containing heterocycles, such as thiazoles and tetrazoles, which are important structural motifs in many pharmaceuticals and agrochemicals researchgate.net. The convergent synthesis of C4-oxime-substituted thiazoles has been reported, highlighting the utility of oxime-containing building blocks in constructing these complex scaffolds vapourtec.comcam.ac.uk. The development of multi-step continuous flow processes for the preparation of such compounds demonstrates the industrial relevance of these synthetic strategies vapourtec.comcam.ac.uk.
The synthesis of various bioactive molecules, including those with antibacterial and cytotoxic activities, has utilized oxime derivatives as key intermediates . For example, 2-aminobenzaldehyde oxime analogs have been synthesized and evaluated as inhibitors of neutrophil elastase and proteinase 3, which are targets for treating inflammatory diseases nih.gov.
| Scaffold/Derivative | Application Area |
| Oxime-based reactivators | Medicinal Chemistry (Nerve agent antidotes) |
| Oxime ether derivatives | Agrochemicals (Insecticides) |
| Thiazole derivatives | Medicinal and Agrochemical Research |
| 2-Aminobenzaldehyde oxime analogs | Medicinal Chemistry (Anti-inflammatory agents) |
Coordination Chemistry and Ligand Properties
4-Cyanobenzaldehyde (B52832) Oxime as a Ligand in Metal Complexation
4-Cyanobenzaldehyde oxime can act as a versatile ligand in metal complexation, primarily through the nitrogen and oxygen atoms of the oxime group (-CH=N-OH). The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, while the oxygen atom can also coordinate, often after deprotonation, to form a stable chelate ring. The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring can influence the electronic properties of the oxime group, affecting its acidity and coordinating ability.
The cyano group itself can also participate in coordination, either directly to a single metal center or by bridging between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. This potential for multi-modal coordination makes this compound an intriguing ligand for the construction of diverse and functional metal-organic frameworks.
Synthesis and Characterization of Metal-Oxime Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex.
While specific research on this compound complexes with all the mentioned transition metals is not extensively documented, studies on related Schiff base ligands derived from 4-cyanobenzaldehyde provide valuable insights. For instance, a new series of metal complexes with an imine derived from the condensation of 4-cyanobenzaldehyde and 4-amino-3-mercapto-5-oxo-1,2,4-triazine has been synthesized and characterized. Based on spectral and thermal techniques, octahedral geometry has been proposed for Co(II), Ni(II), and Zn(II) complexes, and square planar for Cu(II) complexes researchgate.net.
These findings suggest that this compound would likely form stable complexes with these transition metals. The characterization of such complexes would typically involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the oxime group through shifts in the C=N and N-O stretching frequencies.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR can provide information about the ligand environment upon coordination.
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes such as those of Cu(II) and Cr(III), ESR can give insights into the electronic structure and the nature of the metal-ligand bond.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the geometry and the oxidation state of the metal ion.
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
Based on analogous systems, the following geometries can be anticipated for the metal complexes of this compound:
| Metal Ion | Probable Geometry |
| Zn(II) | Tetrahedral or Octahedral |
| Ni(II) | Square Planar or Octahedral |
| Cr(III) | Octahedral |
| Cu(II) | Square Planar or Distorted Octahedral |
Chelation Modes and Structural Diversity in Coordination Compounds
The chelation of this compound to a metal ion most commonly occurs through the nitrogen and deprotonated oxygen atoms of the oxime functionality, forming a stable five-membered ring. However, other coordination modes are possible, leading to structural diversity in the resulting coordination compounds.
Monodentate Coordination: The ligand could coordinate solely through the nitrogen atom of the oxime group or, less commonly, through the oxygen atom.
Bidentate Bridging: The oxime group can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.
Tridentate Coordination: If the cyano group participates in coordination along with the oxime group, a tridentate chelation mode could be achieved, though this is less common for simple benzonitrile (B105546) derivatives.
Bridging through the Cyano Group: The nitrogen of the cyano group can coordinate to a metal center, potentially bridging to another metal to form extended structures.
The interplay of these coordination modes can lead to the formation of mononuclear complexes, dinuclear or polynuclear clusters, and one-, two-, or three-dimensional coordination polymers. The specific structure adopted will depend on the metal ion, the reaction conditions, and the presence of any ancillary ligands.
Impact of Coordination on Electronic and Photophysical Properties of Complexes
The coordination of this compound to a metal ion is expected to significantly alter its electronic and photophysical properties. The absorption and emission spectra of the ligand will be perturbed upon complexation due to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions centered on the metal ion.
The electron-withdrawing nature of the cyano group, conjugated with the aromatic ring and the oxime functionality, can influence the energy levels of the molecular orbitals involved in these electronic transitions. Coordination to a metal can further modulate these energy levels. For instance, all the synthesized metal complexes of a related Schiff base derived from 4-cyanobenzaldehyde show an enhancement in fluorescence intensity in comparison to the ligand researchgate.net. This suggests that metal coordination can provide a rigid framework that reduces non-radiative decay pathways, leading to enhanced emission.
The specific photophysical properties will be highly dependent on the nature of the metal ion. For example, complexes with d¹⁰ metal ions like Zn(II) are often fluorescent, with emission originating from intraligand transitions. In contrast, complexes with transition metals having partially filled d-orbitals may exhibit phosphorescence or have their fluorescence quenched due to efficient intersystem crossing. The study of these properties is crucial for potential applications in areas such as sensing, light-emitting devices, and photocatalysis.
Advanced Derivatization Studies and Functionalization
Chemical Modifications at the Oxime Hydroxyl Group
The hydroxyl group of the oxime functionality in 4-cyanobenzaldehyde (B52832) oxime is a prime site for derivatization, most commonly through etherification and esterification reactions. These modifications can significantly alter the molecule's steric and electronic properties.
Etherification: The formation of oxime ethers, or O-alkyloximes, is a common strategy to introduce a wide range of alkyl or aryl groups. This is typically achieved by reacting the oxime with an alkyl or aryl halide in the presence of a base. The base deprotonates the oxime hydroxyl group, forming an oximate anion that acts as a nucleophile.
A general procedure involves treating 4-cyanobenzaldehyde oxime with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Esterification: The synthesis of oxime esters from this compound can be accomplished through reaction with acyl chlorides or carboxylic acids. When using acyl chlorides, the reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Alternatively, direct condensation with a carboxylic acid can be achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective for a broad range of carboxylic acids, yielding the corresponding O-acyloximes.
The table below summarizes representative derivatization reactions at the oxime hydroxyl group.
| Reagent | Base/Catalyst | Product |
| Methyl Iodide | NaH | 4-Cyanobenzaldehyde O-methyl oxime |
| Benzyl Bromide | K₂CO₃ | 4-Cyanobenzaldehyde O-benzyl oxime |
| Acetyl Chloride | Pyridine | 4-Cyanobenzaldehyde O-acetyl oxime |
| Benzoic Acid | DCC/DMAP | 4-Cyanobenzaldehyde O-benzoyl oxime |
Selective Functionalization of the Cyano Group
The cyano group of this compound is a versatile functional handle that can be transformed into various other functionalities, provided the reaction conditions are selective enough to leave the oxime group intact.
[2+3] Cycloaddition to Form Tetrazoles: A significant transformation of the nitrile group is its participation in [2+3] cycloaddition reactions with azides to form tetrazoles. This reaction is a prominent example of "click chemistry" and is widely used in medicinal chemistry as the tetrazole ring can act as a bioisostere for a carboxylic acid group. The reaction of an aromatic nitrile with sodium azide, often in the presence of a Lewis acid or an ammonium salt, yields the corresponding 5-substituted-1H-tetrazole. For instance, the reaction of 4-cyanobenzaldehyde with sodium azide in the presence of ammonium chloride in DMF leads to the formation of 4-(1H-tetrazol-5-yl)benzaldehyde ambeed.comrsc.org. A similar transformation is anticipated for this compound, which would yield 4-((1H-tetrazol-5-yl)phenyl)methanone oxime.
Hydrolysis to Amides and Carboxylic Acids: The cyano group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. Selective hydrolysis to the amide can be challenging but can be achieved under controlled conditions, for instance, using certain enzyme systems or metal catalysts in the presence of an oxime as a water surrogate mdpi.commerckmillipore.com. More vigorous conditions will lead to the corresponding carboxylic acid.
Reduction to Amines: The reduction of the nitrile functionality to a primary amine (aminomethyl group) is a valuable transformation. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or with reagents like diisobutylaluminium hydride (DIBAL-H) semanticscholar.orgnih.gov. The choice of reagent is crucial to avoid the simultaneous reduction of the oxime group.
The following table outlines key functionalizations of the cyano group.
| Reagent/s | Reaction Type | Product |
| NaN₃, NH₄Cl | [2+3] Cycloaddition | 4-((1H-tetrazol-5-yl)phenyl)methanone oxime |
| H₂O, H⁺ or OH⁻ (controlled) | Hydrolysis | 4-(aminocarbonyl)benzaldehyde oxime |
| LiAlH₄ or H₂/Raney Ni | Reduction | 4-(aminomethyl)benzaldehyde oxime |
Directed Transformations of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic and potentially nucleophilic aromatic substitution reactions. The directing effects of the existing substituents, the cyano group and the oxime, play a crucial role in determining the position of substitution.
Electrophilic Aromatic Substitution: Reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen with a Lewis acid catalyst) would be expected to yield the 3-substituted derivative, though potentially in low yields due to the deactivated nature of the ring.
Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAr) can occur if a good leaving group (like a halogen) is present on the ring, particularly when activated by strong electron-withdrawing groups. In a hypothetical 2-halo-4-cyanobenzaldehyde oxime, the positions ortho and para to the cyano group are activated towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: Should a halogen substituent be present on the aromatic ring of this compound, it could serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of carbon-based substituents, significantly expanding the structural diversity of derivatives.
The table below provides a conceptual overview of potential transformations on the aromatic ring.
| Reaction Type | Reagent/s | Expected Product Position |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-cyanobenzaldehyde oxime |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-cyanobenzaldehyde oxime |
| Suzuki Coupling (on a 3-bromo derivative) | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-cyanobenzaldehyde oxime |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Asymmetric Transformations
The development of novel catalytic asymmetric transformations is a cornerstone of modern organic synthesis, aiming to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. While specific examples directly employing 4-cyanobenzaldehyde (B52832) oxime in novel catalytic asymmetric transformations are not extensively documented in current literature, its structural features make it a promising candidate for several cutting-edge research avenues.
One promising area is the use of 4-cyanobenzaldehyde oxime as a chiral ligand in metal-catalyzed asymmetric reactions. The oxime functional group can coordinate with a metal center, and by incorporating a chiral moiety into the molecule, it could be used to create a chiral environment around the metal catalyst. This, in turn, could induce enantioselectivity in a variety of chemical transformations.
Another potential application lies in its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The this compound could be derivatized to create a chiral auxiliary that directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.
Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents opportunities for the application of this compound. Chiral derivatives of this compound could be designed to act as organocatalysts for a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions.
While concrete examples are yet to be widely reported, the inherent reactivity and structural versatility of this compound make it a molecule of significant interest for the future development of novel catalytic asymmetric transformations.
Innovations in Sustainable and Green Synthesis Methodologies
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, focusing on the development of environmentally benign and sustainable processes. The synthesis of this compound is an area where such innovations are being actively explored.
Traditional methods for the synthesis of oximes often involve the use of hazardous reagents and organic solvents, leading to the generation of significant chemical waste. To address these issues, researchers are developing greener alternatives.
One such innovation is the use of mechanochemistry , where mechanical force, rather than solvents and heat, is used to drive chemical reactions. This solvent-free approach, often carried out in a ball mill, offers several advantages, including reduced waste, lower energy consumption, and often faster reaction times. The synthesis of oximes via mechanochemical methods has been demonstrated to be a robust and facile route for a variety of aldehydes, and this can be extended to the synthesis of this compound.
Another green methodology being explored is microwave-assisted synthesis . Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and increased energy efficiency. Solvent-free, microwave-assisted synthesis of oximes has been reported, providing a rapid and environmentally friendly alternative to conventional heating methods.
The use of natural acids and water as a reaction medium is also gaining traction. Researchers have successfully synthesized oximes using aqueous extracts of natural products like Vitis lanata, Mangifera indica, and Citrus limetta fruit juice as natural acid catalysts. nih.gov The use of mineral water as a solvent at room temperature has also been shown to be an efficient, affordable, and environmentally safe approach for the preparation of aryl aldoximes. nih.gov
These innovative and sustainable methodologies for the synthesis of this compound are summarized in the table below.
| Green Synthesis Methodology | Key Features | Potential Advantages |
| Mechanochemistry | Solvent-free, use of mechanical force | Reduced waste, lower energy consumption, faster reactions |
| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Shorter reaction times, increased energy efficiency |
| Natural Acids/Water | Use of renewable catalysts and benign solvents | Environmentally friendly, low cost, safe |
These green and sustainable synthesis methodologies are crucial for reducing the environmental impact of chemical manufacturing and are a key focus of future research in the production of this compound.
Exploration of this compound in Advanced Materials Science
The unique chemical properties of this compound make it an attractive building block for the creation of advanced materials with novel functionalities. Its exploration in materials science is an emerging field with significant potential.
A key area of interest is the incorporation of this compound into polymers . The oxime functional group can participate in "click chemistry" reactions, which are highly efficient and specific reactions that are ideal for polymer synthesis and modification. rsc.org The "oxime click reaction," the formation of an oxime linkage between a hydroxylamine (B1172632) and an aldehyde or ketone, is a powerful tool for creating a variety of polymeric architectures, including linear polymers, branched polymers, and cross-linked networks. rsc.org
The resulting oxime-containing polymers can exhibit a range of interesting properties. For example, they can be designed to be dynamic and self-healing . The oxime linkage is a dynamic covalent bond, meaning it can break and reform under certain conditions. This property can be harnessed to create materials that can repair themselves after being damaged.
Furthermore, this compound can be used to create hydrogels . Hydrogels are cross-linked polymer networks that can absorb large amounts of water. They have a wide range of applications in biomedicine, including drug delivery, tissue engineering, and as scaffolds for cell culture. The oxime click reaction provides a versatile method for the preparation of hydrogels with tunable properties.
The cyano group in this compound can also impart specific properties to materials. For instance, it can enhance the thermal stability of polymers or be used to create materials with specific optical or electronic properties. The potential applications of this compound in advanced materials science are summarized in the table below.
| Application Area | Material Type | Key Properties and Potential Uses |
| Polymer Chemistry | Linear and branched polymers, cross-linked networks | Enhanced thermal stability, specific optical/electronic properties |
| Dynamic Materials | Self-healing polymers | Ability to self-repair after damage |
| Biomedical Materials | Hydrogels | Drug delivery, tissue engineering, cell culture scaffolds |
| Functional Materials | Photoresponsive materials, sensors | Materials that respond to light, detection of specific analytes |
The exploration of this compound in advanced materials science is still in its early stages, but the initial findings suggest that this versatile compound has the potential to contribute to the development of a new generation of smart and functional materials.
Rational Design of New Chemical Reactions and Mechanistic Probes
The unique electronic properties of this compound make it a valuable tool for the rational design of new chemical reactions and for probing reaction mechanisms. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the oxime moiety, enabling novel transformations and providing insights into how chemical reactions occur.
A key area where this compound derivatives have shown significant promise is in photoredox catalysis . In this field, visible light is used to drive chemical reactions that would otherwise be difficult to achieve. Oxime esters, particularly those with electron-withdrawing groups like the 4-cyano substituent, have been shown to be effective in photoredox-catalyzed reactions.
Upon irradiation with visible light in the presence of a photosensitizer, these oxime esters can undergo N-O bond cleavage to generate iminyl radicals. These highly reactive intermediates can then participate in a variety of bond-forming reactions, leading to the synthesis of complex molecules. The 4-cyano group plays a crucial role in this process by facilitating the initial electron transfer step, making the reaction more efficient.
The ability to generate radicals under mild conditions has opened up new avenues for the synthesis of a wide range of organic compounds, including heterocycles and other valuable molecules.
In addition to its role in designing new reactions, this compound can also be used as a mechanistic probe . By studying how the electronic properties of the cyano group affect the rate and outcome of a reaction, chemists can gain a deeper understanding of the reaction mechanism.
For example, by comparing the reactivity of this compound with that of other benzaldehyde (B42025) oximes with different substituents, it is possible to determine the electronic demands of a particular reaction. This information is invaluable for optimizing reaction conditions and for designing new and more efficient synthetic methods.
Computational studies can also be employed to further elucidate the role of the cyano group in these reactions. By modeling the reaction pathways, it is possible to gain insights into the transition states and intermediates involved, providing a detailed picture of the reaction mechanism at the molecular level.
The use of this compound in the rational design of new chemical reactions and as a mechanistic probe is a testament to the power of physical organic chemistry principles in advancing the field of organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 4-cyanobenzaldehyde oxime, and how can reaction conditions be optimized?
- This compound is typically synthesized via condensation of 4-cyanobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. A common approach involves refluxing equimolar amounts of the aldehyde and hydroxylamine hydrochloride in a solvent like methanol or ethanol, with catalytic ammonium acetate . Reaction optimization may involve adjusting pH, temperature (e.g., 60–97°C), and reaction time (6–24 hours) to maximize yield. Monitoring via TLC or FT-IR (e.g., disappearance of the carbonyl peak at ~1700 cm⁻¹) is recommended .
Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?
- Key characterization methods include:
- FT-IR : Confirm oxime formation via N–O stretching (~930 cm⁻¹) and C=N stretching (~1640 cm⁻¹) .
- NMR : ¹H NMR should show a singlet for the oxime proton (~8–10 ppm) and aromatic protons consistent with the 4-cyanobenzaldehyde backbone. ¹³C NMR should confirm the nitrile (~115 ppm) and oxime carbon (~150 ppm) .
- Elemental analysis : Verify C, H, N, and O percentages against theoretical values .
- Cross-reference data with databases like SciFinder or Reaxys to validate novel compounds .
Q. What safety precautions are essential when handling this compound in the lab?
- Avoid dust formation, heat, and open flames due to air and light sensitivity. Use PPE (gloves, goggles) and work in a fume hood. Incompatible with strong oxidizers, reducers, and bases, which may release toxic gases (e.g., HCN, HCl) . Store in airtight, light-resistant containers under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields or properties of this compound across studies?
- Discrepancies may arise from variations in solvent polarity, catalyst selection (e.g., L-proline vs. ammonium acetate), or purification methods. Replicate experiments under controlled conditions and validate purity via HPLC or GC-MS. Compare results with literature using platforms like CAS Common Chemistry or PubChem . Statistical tools (e.g., t-tests) can assess significance of methodological differences .
Q. What green chemistry approaches can be applied to improve the sustainability of this compound synthesis?
- Replace traditional solvents (methanol) with ionic liquids or water under microwave/ultrasonic irradiation to reduce energy use . Natural acids (e.g., citric acid) can replace HCl for hydroxylamine activation . Mechanochemical synthesis (ball milling) minimizes solvent waste . Lifecycle assessment (LCA) tools should evaluate environmental trade-offs .
Q. How does the electronic nature of the 4-cyanobenzaldehyde moiety influence the reactivity of its oxime in coordination chemistry or catalysis?
- The electron-withdrawing cyano group enhances the oxime’s Lewis acidity, making it a stronger ligand for transition metals (e.g., Co, Cu). This property is exploitable in catalysis (e.g., oxidation reactions) or metal-organic frameworks (MOFs). DFT calculations can model electronic effects, while X-ray crystallography validates coordination geometries .
Q. What advanced applications exist for this compound in pharmaceutical or environmental research?
- Drug discovery : The oxime functional group is a precursor for heterocycles (e.g., isoxazoles) with antimicrobial or anticancer activity. For example, 1,4-dihydropyridines synthesized from this compound show potential as calcium channel blockers .
- Environmental science : Oxime groups adsorb heavy metals (e.g., U(VI)) due to their chelating ability. Functionalize polymers or silica gels with this compound for wastewater treatment .
Q. What strategies can mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Optimize solvent recovery (e.g., distillation) and switch to continuous flow reactors for better temperature control . Use process analytical technology (PAT) like in-line FT-IR for real-time monitoring. Address regulatory requirements early by consulting ECHA or IARC guidelines for toxicity profiling .
Methodological Notes
- Literature review : Prioritize peer-reviewed journals over commercial databases. Use Reaxys to track synthetic routes and PubChem for physicochemical data .
- Data validation : Cross-check melting points, NMR shifts, and HPLC retention times with published values. Discrepancies ≥5% warrant re-evaluation .
- Ethical compliance : For biomedical applications, follow protocols for human/animal studies, including IRB approval and toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
